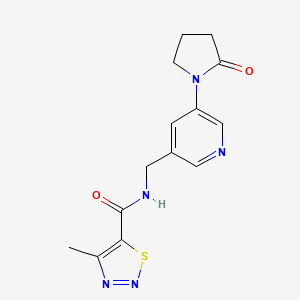

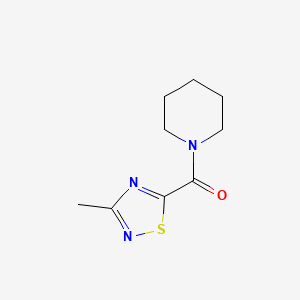

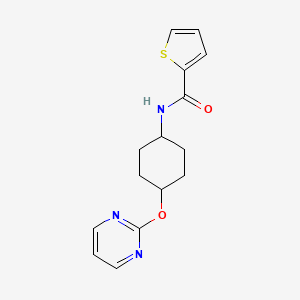

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known for its various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of =N-C-S moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine. For example, Ganesan et al. (2013) reported on the distorted boat conformation of the piperidine ring in a closely related compound, demonstrating the complex interactions and structural characteristics of these molecules Ganesan, S., Sugumar, P., Ananthan, S., & Ponnuswamy, M. N. (2013).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potentials of thiadiazole derivatives. Suresh et al. (2016) synthesized a new series of thiadiazole derivatives and evaluated their biological activity against a range of microorganisms, finding significant activity that suggests potential pharmaceutical applications Suresh, M., Lavanya, P., & Rao, C. (2016).

Leishmanicidal Activity

Compounds incorporating the thiadiazole unit have also been evaluated for their leishmanicidal activity. Foroumadi et al. (2005) reported on the synthesis of thiadiazole derivatives and their evaluation against Leishmania major, finding that some compounds exhibited strong activity, surpassing that of the reference drug pentostam Foroumadi, A., Emami, S., Pournourmohammadi, S., Kharazmi, A., & Shafiee, A. (2005).

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been investigated. Abdel-Rahman (2006) described a novel method for synthesizing thiadiazole and thiadiazine derivatives bearing a carbazole moiety, which were then screened for anticancer activity, highlighting the versatile pharmacological applications of these compounds Abdel-Rahman, T. (2006).

Mécanisme D'action

Target of Action

It is known that these compounds are useful as key intermediates in the synthesis of pharmaceutical compounds .

Mode of Action

It is suggested that similar compounds may interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .

Biochemical Pathways

It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological activities .

Result of Action

Similar compounds have been reported to show inhibitory activity against certain viruses .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including their lipophilicity .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that thiadiazole derivatives have been found to exhibit potent antimicrobial activities

Cellular Effects

Some studies suggest that thiadiazole derivatives can have cytotoxic effects on multiple human cancer cell lines

Molecular Mechanism

It is suggested that the 1,3,4-substituted-thiadiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues

Propriétés

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-7-10-8(14-11-7)9(13)12-5-3-2-4-6-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRZEXBSJCYPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine](/img/structure/B2683506.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)

![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2683524.png)

![2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2683526.png)